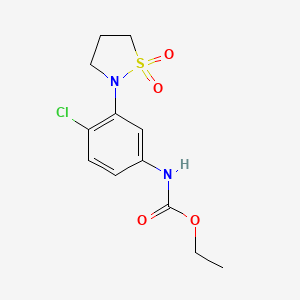

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate

Description

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a carbamate group with a chlorinated phenyl ring and a dioxidoisothiazolidinyl moiety, contributing to its distinctive chemical properties and reactivity.

Properties

IUPAC Name |

ethyl N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-2-19-12(16)14-9-4-5-10(13)11(8-9)15-6-3-7-20(15,17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBMHBKIOFTTEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

Nitration and Reduction: The chlorinated phenyl ring is first nitrated and then reduced to introduce the amino group.

Cyclization: The amino group undergoes cyclization with sulfur dioxide to form the dioxidoisothiazolidinyl ring.

Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidoisothiazolidinyl ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate exerts its effects involves interactions with specific molecular targets. The dioxidoisothiazolidinyl ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carbamate group may also play a role in binding to active sites or modifying protein structures.

Comparison with Similar Compounds

Ethyl (4-chlorophenyl)carbamate: Lacks the dioxidoisothiazolidinyl ring, resulting in different chemical properties and reactivity.

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetate: Similar structure but with an acetate group instead of a carbamate, leading to different biological activities.

Uniqueness: Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is unique due to the presence of both the dioxidoisothiazolidinyl ring and the carbamate group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Biological Activity

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H12ClN3O4S

- Molecular Weight : 319.75 g/mol

The presence of the isothiazolidine moiety is crucial for its biological activity, particularly in inhibiting various enzymes and pathways involved in disease processes.

Biological Activity Overview

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate has been studied for several biological activities, including:

- Antitumor Activity : Research indicates that compounds containing isothiazolidine derivatives exhibit significant cytotoxic effects on various cancer cell lines.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against both gram-positive and gram-negative bacteria.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antitumor and antimicrobial effects.

Antitumor Activity

A study conducted by Moreno et al. (2022) demonstrated that derivatives of carbamates, including ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate, exhibited potent cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate | HeLa | 15.5 |

| Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate | MCF7 | 12.8 |

Antimicrobial Activity

In another study focusing on the antimicrobial properties of carbamate derivatives, ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate was tested against common pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

A notable case study explored the use of ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate as a potential therapeutic agent in combination with conventional chemotherapy. The combination therapy showed enhanced efficacy and reduced side effects compared to standard treatments alone.

The biological activity of ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. The interaction with heat shock protein 90 (HSP90), a critical chaperone protein involved in maintaining protein homeostasis within cells, has been highlighted as a significant mechanism through which this compound exerts its effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.